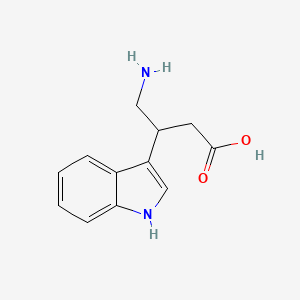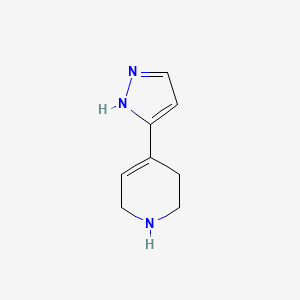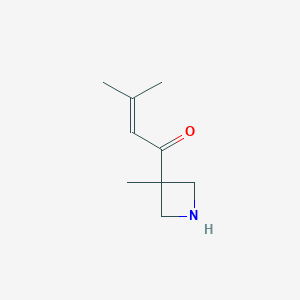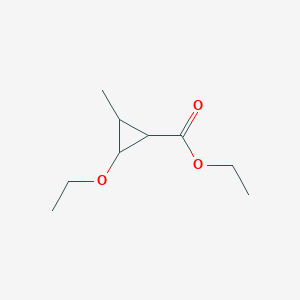
Ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate: is an organic compound with the molecular formula C9H16O3 It is a cyclopropane derivative, characterized by the presence of an ethoxy group and a methyl group attached to the cyclopropane ring, along with an ethyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with an appropriate alkene in the presence of a catalyst such as rhodium or copper complexes. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the formation of the desired cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product in a high-purity form.
化学反応の分析
Types of Reactions: Ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives.
科学的研究の応用
Chemistry: Ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate is used as a building block in organic synthesis. Its unique cyclopropane ring structure makes it valuable for the synthesis of complex molecules and natural products.
Biology and Medicine: In biological research, this compound may be used to study the effects of cyclopropane derivatives on biological systems. It can serve as a model compound to investigate the interactions of cyclopropane-containing molecules with enzymes and receptors.
Industry: In the industrial sector, this compound can be used in the development of new materials, pharmaceuticals, and agrochemicals. Its reactivity and structural features make it a versatile intermediate in various chemical processes.
作用機序
The mechanism of action of ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
- Ethyl 2-methylcyclopropanecarboxylate
- Ethyl 2-ethoxycyclopropane-1-carboxylate
- Methyl 2-ethoxy-3-methylcyclopropane-1-carboxylate
Comparison: this compound is unique due to the presence of both an ethoxy group and a methyl group on the cyclopropane ring. This combination of substituents can influence the compound’s reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C9H16O3 |
|---|---|
分子量 |
172.22 g/mol |
IUPAC名 |
ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H16O3/c1-4-11-8-6(3)7(8)9(10)12-5-2/h6-8H,4-5H2,1-3H3 |
InChIキー |
BEEHYERTKDYDLR-UHFFFAOYSA-N |
正規SMILES |
CCOC1C(C1C(=O)OCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



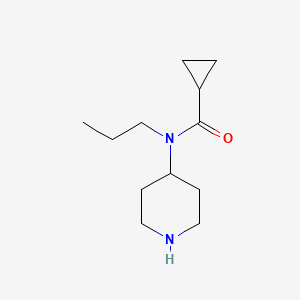
![Benzyl 3-formylbicyclo[2.2.1]hept-5-en-2-ylcarbamate](/img/structure/B13162723.png)
![N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide](/img/structure/B13162724.png)

![(2S)-3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]propanoic acid](/img/structure/B13162729.png)
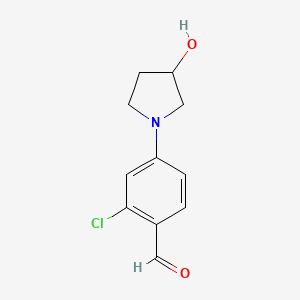
![2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}benzaldehyde](/img/structure/B13162743.png)
